molecular formula C20H26N6O B5941084 5-Cyclopropyl-3-[[1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]piperidin-4-yl]methyl]-1,2,4-oxadiazole

5-Cyclopropyl-3-[[1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]piperidin-4-yl]methyl]-1,2,4-oxadiazole

Cat. No.: B5941084
M. Wt: 366.5 g/mol
InChI Key: FJRQUFMOSIRHLH-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-[[1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]piperidin-4-yl]methyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a cyclopropyl group, a pyrazolo[1,5-a]pyrimidine moiety, and an oxadiazole ring. The presence of these diverse functional groups makes it an interesting subject for research in various scientific fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-[[1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]piperidin-4-yl]methyl]-1,2,4-oxadiazole involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrazolo[1,5-a]pyrimidine core through a cyclization reaction involving appropriate pyrazole and pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in each step of the synthesis. The use of catalysts and advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-[[1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]piperidin-4-yl]methyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-[[1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]piperidin-4-yl]methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Cyclopropyl-3-[[1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]piperidin-4-yl]methyl]-1,2,4-oxadiazole stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

5-cyclopropyl-3-[[1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]piperidin-4-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c1-13-9-14(2)26-19(22-13)17(11-21-26)12-25-7-5-15(6-8-25)10-18-23-20(27-24-18)16-3-4-16/h9,11,15-16H,3-8,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRQUFMOSIRHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)CN3CCC(CC3)CC4=NOC(=N4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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